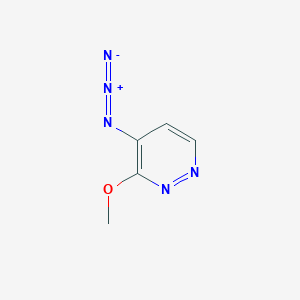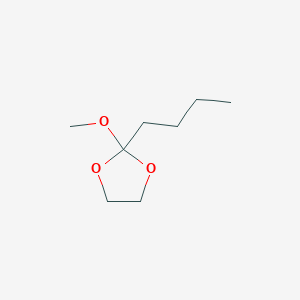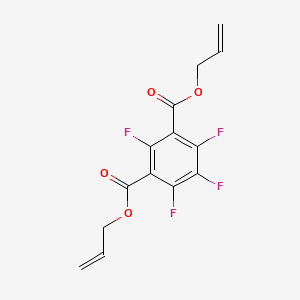
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate is a chemical compound known for its unique structure and properties. It consists of a benzene ring substituted with four fluorine atoms and two ester groups, making it a valuable compound in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate typically involves the esterification of 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid with diprop-2-en-1-ol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
Oxidation: Produces 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid.
Reduction: Yields diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarbinol.
Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Wirkmechanismus
The mechanism by which Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate exerts its effects is primarily through its interactions with molecular targets. The fluorine atoms on the benzene ring can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated benzene derivative used in organic synthesis.
Tetrafluorohydroquinone: Contains hydroxyl groups instead of ester groups, used in antioxidant applications.
1,4-Diiodotetrafluorobenzene: Used in halogen bonding studies and crystal engineering.
Uniqueness
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate is unique due to its combination of fluorine atoms and ester groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both chemical resistance and the ability to undergo further functionalization.
Eigenschaften
CAS-Nummer |
114645-82-8 |
|---|---|
Molekularformel |
C14H10F4O4 |
Molekulargewicht |
318.22 g/mol |
IUPAC-Name |
bis(prop-2-enyl) 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H10F4O4/c1-3-5-21-13(19)7-9(15)8(14(20)22-6-4-2)11(17)12(18)10(7)16/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
NOPODQQHEWTJOP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=C(C(=C(C(=C1F)F)F)C(=O)OCC=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


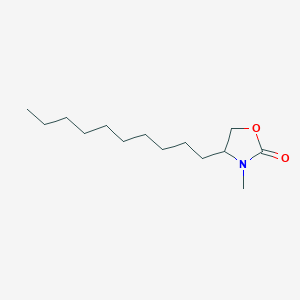
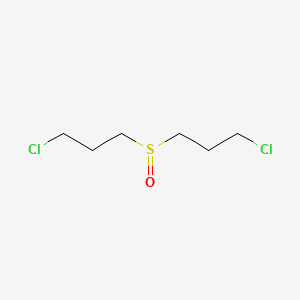
![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
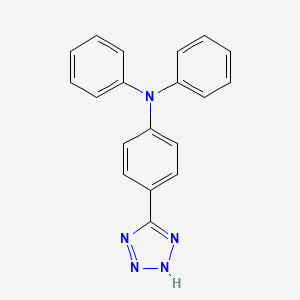


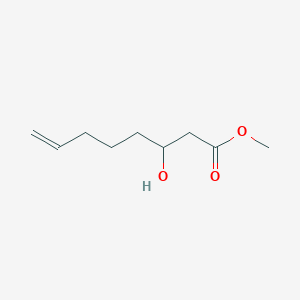

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)

